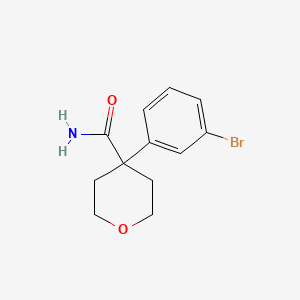
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide
概述
描述
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide, also known as BPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BPTP is a pyran derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties. In
作用机制
The mechanism of action of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide is not fully understood. However, studies have suggested that 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide may act by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide may also act by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide inhibits the proliferation of cancer cells and induces apoptosis. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In vivo studies have shown that 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide exhibits anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
One of the advantages of using 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide is also relatively easy to synthesize and purify. However, one of the limitations of using 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability.
未来方向
There are several future directions for the study of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide. One of the potential applications of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide may also have potential as a chemotherapeutic agent for the treatment of cancer. Future studies may focus on optimizing the synthesis and purification of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide, as well as investigating its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide exhibits anti-inflammatory and anti-cancer properties and has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. While there are limitations to using 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments, its potential applications in the treatment of inflammatory diseases and cancer make it an interesting compound for further study.
科学研究应用
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide has been studied extensively for its potential as a therapeutic agent. Several studies have shown that 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
属性
IUPAC Name |
4-(3-bromophenyl)oxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(8-10)12(11(14)15)4-6-16-7-5-12/h1-3,8H,4-7H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBPOKGRGPCSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573960 | |
| Record name | 4-(3-Bromophenyl)oxane-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide | |
CAS RN |
329025-26-5 | |
| Record name | 4-(3-Bromophenyl)oxane-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B1602141.png)


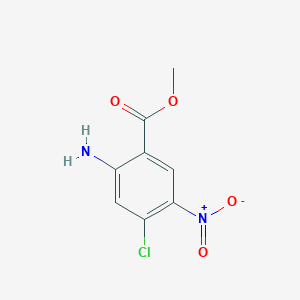
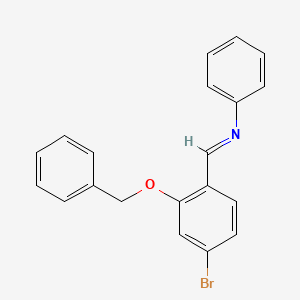
![[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate](/img/structure/B1602149.png)



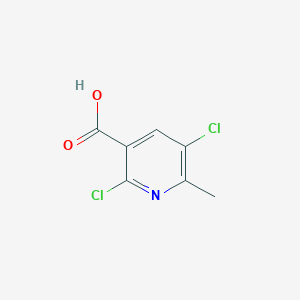
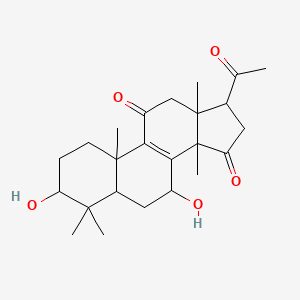
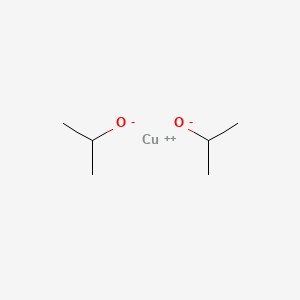
![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1602162.png)
